2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4S2/c17-14-6-1-11(9-15(14)18)10-26-16-19-7-8-20(16)27(24,25)13-4-2-12(3-5-13)21(22)23/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYKMLOSIXLPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenylmethylsulfanyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide.
Synthesis of the nitrophenylsulfonyl intermediate: This step involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediates under acidic or basic conditions to form the desired dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichlorophenyl and nitrophenyl groups may facilitate binding to hydrophobic pockets, while the sulfonyl and dihydroimidazole groups may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural differences and their implications:
Structural and Electronic Comparisons
- Benzylsulfanyl Substituents: 3,4-Dichlorophenyl (Target): Introduces significant lipophilicity (ClogP ~4.2) and steric bulk, which may enhance binding to hydrophobic pockets but reduce solubility . 4-Nitrobenzyl : The nitro group on the benzyl moiety creates a polarizable π-system, possibly favoring charge-transfer interactions.
- Benzenesulfonyl : Lacks electron-withdrawing groups, leading to a more electron-rich imidazole ring, which may alter metabolic oxidation pathways.
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 360.23 g/mol
The presence of a dichlorophenyl group and a nitrobenzenesulfonyl moiety contributes to its unique pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups enhances their efficacy .
- Anticancer Properties : Compounds with similar structures have shown promise in cancer treatment. For example, mercapto-substituted imidazoles have been linked to chemopreventive effects against various cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives may exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Antibacterial Activity
A study conducted on various imidazole derivatives demonstrated that those with a similar structure to the target compound showed effective inhibition against MRSA with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole | 2 | Effective against MRSA |
| Related Imidazole Derivative | 0.5 | More potent against MRSA |
Anticancer Activity
In vitro studies on cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) revealed that imidazole derivatives could induce apoptosis and inhibit cell proliferation. The compound exhibited IC50 values of approximately 27.3 µM against MCF-7 cells, indicating moderate cytotoxicity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 | 6.2 | High cytotoxicity |
| MCF-7 | 27.3 | Moderate cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Nucleophilic substitution for introducing the sulfanyl group (e.g., using thiols under basic conditions) .
- Sulfonylation with 4-nitrobenzenesulfonyl chloride in anhydrous solvents like dichloromethane .
- Critical parameters include temperature (40–60°C for sulfonylation), solvent polarity (DMF enhances reactivity), and catalyst use (e.g., triethylamine for acid scavenging) .
- Yield optimization requires monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) confirms substituent positions: imidazole protons (δ 3.5–4.5 ppm for dihydro protons), aromatic regions (δ 7.0–8.5 ppm for dichlorophenyl and nitrobenzenesulfonyl groups) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₇H₁₄Cl₂N₃O₄S₂: ~465.96 g/mol) .
- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for biological assays) .
Q. What in vitro biological screening models are appropriate for initial activity assessment?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the nitrobenzenesulfonyl group’s electron-withdrawing properties .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro vs. methoxy groups) modulate biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methoxy vs. 4-nitro sulfonyl derivatives) in dose-response assays .
- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing (nitro) vs. donating (methoxy) effects on imidazole ring reactivity .
- Data interpretation : Nitro groups enhance electrophilicity, potentially increasing enzyme inhibition but reducing solubility—balance via logP calculations .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. ethanol) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets, identifying outliers due to impurity or degradation .
- Replicate key studies : Synthesize the compound independently and retest under harmonized conditions .
Q. How can computational methods predict regioselectivity in derivatization reactions?
- Methodological Answer :
- Molecular docking : Simulate binding interactions to identify reactive sites (e.g., sulfanyl group’s nucleophilic sulfur) .
- Reaction pathway modeling : Use software like Gaussian or ORCA to map transition states for sulfonylation or alkylation steps .
- Validate predictions with experimental data (e.g., NMR monitoring of reaction intermediates) .
Q. What experimental designs minimize byproduct formation during imidazole ring functionalization?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry, solvent) using response surface methodology .
- Protecting groups : Temporarily block reactive sites (e.g., N-allylation to prevent over-sulfonylation) .
- In situ monitoring : Raman spectroscopy tracks reaction progress to halt at maximal product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
